3-Chloro-4-cyanobenzenesulfonyl chloride

Descripción general

Descripción

3-Chloro-4-cyanobenzenesulfonyl chloride is a compound that is not directly discussed in the provided papers. However, similar sulfonyl chloride compounds are mentioned, which can give insights into the chemical behavior and properties that might be expected from 3-Chloro-4-cyanobenzenesulfonyl chloride. For instance, trichloromethanesulfonyl chloride is used as a chlorinating reagent for aldehydes , and 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride is utilized in the synthesis of pesticides . These compounds share the sulfonyl chloride group, which is known for its reactivity in various chemical reactions.

Synthesis Analysis

The synthesis of sulfonyl chloride derivatives can involve multiple steps and reagents. For example, 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride is synthesized from bis(4-amino-2chlorophenyl) disulfide using the Schiemann reaction, oxychlorination, and nitration . This indicates that the synthesis of 3-Chloro-4-cyanobenzenesulfonyl chloride could also involve complex reactions such as halogenation, nitration, or other specific substitutions depending on the starting materials.

Molecular Structure Analysis

While the molecular structure of 3-Chloro-4-cyanobenzenesulfonyl chloride is not provided, we can infer from similar compounds that the sulfonyl chloride group would likely influence the overall molecular geometry and electronic distribution. For instance, in the case of 4-[(4-chloro-3-nitrobenzoyl)hydrazinocarbonyl]pyridinium chloride, the structure is stabilized by hydrogen bonds, forming a three-dimensional framework . This suggests that the presence of electronegative groups such as chloro, nitro, or cyano groups in 3-Chloro-4-cyanobenzenesulfonyl chloride would also affect its molecular conformation and intermolecular interactions.

Chemical Reactions Analysis

Sulfonyl chlorides are known to be reactive in various chemical reactions. For example, trichloromethanesulfonyl chloride is an efficient chlorinating reagent for aldehydes , and 1-(p-Carboxybenzenesulfonyl)-1,3-butadiene reacts with aryldiazonium chlorides to form chlorinated butenes . These reactions demonstrate the reactivity of the sulfonyl chloride group in electrophilic substitution reactions, which could be relevant for 3-Chloro-4-cyanobenzenesulfonyl chloride as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-4-cyanobenzenesulfonyl chloride can be speculated based on related compounds. Sulfonyl chlorides generally have high reactivity due to the presence of the sulfonyl chloride group, which is a good leaving group. This makes them useful in various organic synthesis applications. The presence of chloro and cyano substituents would likely contribute to the compound's polarity, boiling point, and solubility in organic solvents. The exact properties would depend on the specific structure and substituents present in the molecule.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions : 3-Chloro-4-cyanobenzenesulfonyl chloride is used in various chemical synthesis processes. For example, it has been involved in the chlorination of heterocyclic and acyclic sulfonhydrazones. These reactions are crucial in developing new chemical compounds and intermediates for further research and industrial applications (King et al., 1971).

Advanced Oxidation Processes : This chemical plays a role in advanced oxidation processes, particularly in the degradation of dyes in wastewater treatment. Studies have shown its involvement in processes where chloride ions are present, which is important for understanding the environmental impact and treatment of wastewater containing azo dyes (Yuan et al., 2011).

Green Synthesis : There's a growing interest in using 3-Chloro-4-cyanobenzenesulfonyl chloride in green synthesis methods. These methods aim to reduce environmental impact by minimizing waste and using more sustainable processes. For instance, a green synthesis method for 3-nitrobenzenesulfonyl chloride has been developed, reducing acidic waste gas and wastewater significantly (Chen Zhong-xiu, 2009).

Electrochemical Studies : Research involving 3-Chloro-4-cyanobenzenesulfonyl chloride extends to electrochemical studies, such as investigating chlorate and perchlorate formation during electrolysis. These studies are vital for understanding the electrochemical processes in various industrial and environmental contexts (Jung et al., 2010).

Dye Intermediates : It serves as an intermediate in dye synthesis. Synthesis and characterization of dye intermediates using compounds like 3-methyl-4-acetaminobenzenesulfonyl chloride showcase its utility in creating various dyes for industrial use (Bo, 2007).

Herbicide Potential : Some derivatives of benzenesulfonyl chloride, which include compounds similar to 3-Chloro-4-cyanobenzenesulfonyl chloride, have been studied for their potential use as herbicides. Their chemical properties make them candidates for developing new types of herbicidal agents (Cremlyn & Cronje, 1979).

Pharmaceutical Research : Although not directly related to 3-Chloro-4-cyanobenzenesulfonyl chloride, research on similar compounds in the pharmaceutical industry indicates potential applications in drug development and synthesis (Fülöpová & Soural, 2015).

Safety And Hazards

Propiedades

IUPAC Name |

3-chloro-4-cyanobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO2S/c8-7-3-6(13(9,11)12)2-1-5(7)4-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWCNCOCJCVWMBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

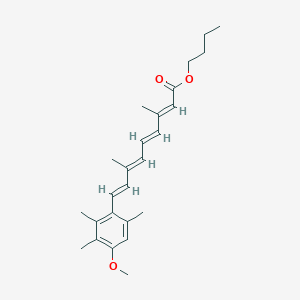

C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592516 | |

| Record name | 3-Chloro-4-cyanobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-cyanobenzenesulfonyl chloride | |

CAS RN |

213130-43-9 | |

| Record name | 3-Chloro-4-cyanobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1320789.png)